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Compound of Interest

Compound Name: SKF-86002

Cat. No.: B1681801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the p38 MAP kinase inhibitor, SKF-86002,

focusing on its specificity for the four p38 isoforms: α (alpha), β (beta), γ (gamma), and δ

(delta). Understanding the isoform selectivity of p38 inhibitors is critical for designing targeted

therapies and minimizing off-target effects. This document summarizes key experimental data,

details relevant methodologies, and visualizes the pertinent signaling pathway.

Data Presentation: Isoform Specificity of p38
Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

SKF-86002 and other notable p38 inhibitors against the four p38 isoforms. This quantitative

data allows for a direct comparison of the potency and selectivity of these compounds.
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Inhibitor
p38α
(MAPK14)
IC50 (nM)

p38β
(MAPK11)
IC50 (nM)

p38γ
(MAPK12)
IC50 (nM)

p38δ
(MAPK13)
IC50 (nM)

Reference

SKF-86002 800 >10000 >10000 >10000 [1][2]

SB203580 34 300 >10000 5000 [2]

SB202190 40 40 >10000 >10000 [2]

BIRB 796

(Doramapimo

d)

38 65 200 520 [3]

VX-745 11 220 2300 1100 [2]

Note: IC50 values can vary between different studies due to variations in experimental

conditions. The data presented here is compiled from multiple sources to provide a

comparative overview.

Experimental Protocols
The determination of inhibitor specificity against p38 isoforms is typically achieved through in

vitro kinase assays. Below is a detailed methodology for a common experimental approach.

In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic

activity of a specific p38 MAPK isoform by 50% (IC50).

Materials:

Recombinant human p38α, p38β, p38γ, and p38δ kinases

Kinase substrate (e.g., ATF2, Myelin Basic Protein (MBP))

Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)

Test inhibitor (e.g., SKF-86002) at various concentrations
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Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA)

96-well filter plates or phosphocellulose paper

Scintillation counter

Procedure:

Preparation of Reagents:

Prepare serial dilutions of the test inhibitor in the kinase assay buffer. A typical starting

concentration range is from 100 µM down to 1 nM.

Dilute the recombinant p38 kinase isoforms and the kinase substrate to their optimal

concentrations in the kinase assay buffer.

Kinase Reaction:

In each well of a 96-well plate, combine the kinase assay buffer, the specific p38 isoform,

the kinase substrate, and the test inhibitor at various concentrations. Include a vehicle

control (e.g., DMSO) and a no-inhibitor control.

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to

allow for inhibitor binding to the kinase.

Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled

ATP).

Incubation:

Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration

(e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase

reaction.

Termination and Detection:

Terminate the kinase reaction by adding a stop solution (e.g., phosphoric acid).
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Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.

Wash the paper/plate multiple times with a wash buffer (e.g., phosphoric acid) to remove

unincorporated radiolabeled ATP.

Measure the amount of incorporated radioactivity, which corresponds to the kinase activity,

using a scintillation counter.

Data Analysis:

Calculate the percentage of kinase activity for each inhibitor concentration relative to the

no-inhibitor control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software.

Mandatory Visualization
p38 MAPK Signaling Pathway and Inhibition by SKF-
86002
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Caption: p38 MAPK signaling cascade and the inhibitory action of SKF-86002.
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Based on the available data, SKF-86002 demonstrates a preference for the p38α isoform over

the β, γ, and δ isoforms. This selectivity profile is important for researchers investigating the

specific roles of p38α in cellular processes and for the development of more targeted

therapeutic agents. The provided experimental protocol offers a standardized method for

verifying and comparing the isoform specificity of this and other p38 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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